N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide
Description
Properties
Molecular Formula |
C8H13N3OS |
|---|---|
Molecular Weight |
199.28 g/mol |
IUPAC Name |
N-[4-(aminomethyl)-1,3-thiazol-2-yl]butanamide |
InChI |
InChI=1S/C8H13N3OS/c1-2-3-7(12)11-8-10-6(4-9)5-13-8/h5H,2-4,9H2,1H3,(H,10,11,12) |
InChI Key |
ZIAIQHVRTJLAKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NC(=CS1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide typically involves the reaction of a thiazole derivative with an appropriate amine. One common method includes the reaction of 2-aminothiazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide
- CAS No.: 1537559-44-6
- Molecular Formula : C₈H₁₃N₃OS
- Molecular Weight : 199.27 g/mol .
Structural Features: The compound consists of a 1,3-thiazole core substituted with an aminomethyl group at the 4-position and a butanamide moiety at the 2-position. The butanamide chain introduces flexibility and may influence bioavailability through lipophilic interactions .
Below is a comparative analysis of structurally related compounds, focusing on structural variations, biological activities, and structure-activity relationships (SAR).
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Detailed Analysis of Key Compounds
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl] acetamide
- Structural Difference: Incorporates a coumarin moiety instead of the aminomethyl group.
- Activity : Exhibits broad-spectrum antimicrobial activity, likely due to the coumarin unit’s ability to intercalate DNA or inhibit microbial enzymes .
- SAR Insight: The coumarin-thiazole hybrid enhances π-stacking and redox activity, which may improve antimicrobial efficacy compared to the target compound’s simpler aminomethyl group.
N-(4-phenyl-1,3-thiazol-2-yl) benzamides (5c, 5n)
- Structural Difference: Replaces the aminomethyl group with a phenyl ring and substitutes the butanamide with benzamide.
- Activity : Compounds 5c (4-Cl-benzamide) and 5n (3-CF₃-benzamide) showed superior anti-inflammatory activity, attributed to electron-withdrawing groups enhancing target binding .
6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide)
- Structural Difference : Features a hydroxy-methoxyphenyl group and a shorter acetamide chain.
- Activity: Non-selective COX inhibitor with anti-inflammatory effects. The methoxy group may stabilize hydrophobic interactions with COX enzymes, while the hydroxy group facilitates hydrogen bonding .
- SAR Insight : The shorter acetamide chain in 6a versus the target’s butanamide may reduce conformational flexibility, impacting binding affinity.
4-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)butanamide
- Structural Difference : Incorporates a benzothiazole sulfanyl group.
- Activity : The sulfanyl linkage and fused benzothiazole ring may enhance binding to sulfur-rich enzyme active sites, though specific activities are unreported .
Physicochemical and Pharmacokinetic Considerations
- The target compound’s aminomethyl group balances hydrophilicity and lipophilicity.
- Hydrogen Bonding: The aminomethyl group in the target compound may enhance solubility and target engagement through H-bonding, contrasting with analogs like 5c, which rely on halogen bonding.
- Metabolic Stability : Bulkier substituents (e.g., benzothiazole sulfanyl in ) may reduce metabolic clearance compared to the target’s simpler structure.
Recommendations :
- Synthesize derivatives with electron-withdrawing or donating groups on the aminomethyl moiety to explore SAR.
- Conduct docking studies to predict interactions with targets like COX, LOX, or microbial enzymes.
- Evaluate antimicrobial and anti-inflammatory activities using standardized assays.
Biological Activity
N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The thiazole moiety often contributes to antimicrobial and anticancer properties, making it a valuable scaffold in drug design.
Target Enzymes and Pathways
The primary biological target for this compound is acetylcholinesterase (AChE). The compound acts as an inhibitor of AChE, which plays a crucial role in the cholinergic signaling pathway by hydrolyzing acetylcholine in the synaptic cleft. Inhibition of AChE results in increased levels of acetylcholine, enhancing cholinergic transmission and potentially leading to various physiological effects.
Inhibition Type
The inhibition exhibited by this compound is classified as mixed inhibition, suggesting that it can bind to both the enzyme and the enzyme-substrate complex. This dual mode of action can enhance its efficacy as a therapeutic agent.
Biological Activities
This compound has been investigated for several biological activities:
1. Antimicrobial Activity
Research indicates that compounds with thiazole rings exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For instance, derivatives of thiazole have been shown to inhibit tubulin polymerization, which is critical for cancer cell proliferation. In vitro studies have demonstrated that this compound can induce cell cycle arrest in cancer cell lines, leading to apoptosis .
Case Studies
Several studies have highlighted the biological efficacy of thiazole derivatives similar to this compound:
- Antiproliferative Studies : A series of thiazole derivatives were synthesized and tested for antiproliferative activity against human cancer cell lines. The most potent compounds showed IC50 values ranging from 0.36 to 0.86 μM across different cell lines, indicating strong anticancer activity .
- Mechanistic Insights : Molecular docking studies revealed that certain thiazole derivatives bind effectively to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase .
Table: Summary of Biological Activities
| Activity | Description | IC50 Values (μM) |
|---|---|---|
| Antimicrobial | Inhibition against various bacterial strains | Varies by strain |
| Anticancer | Induces apoptosis; inhibits tubulin polymerization | 0.36 - 0.86 |
| Cholinergic Modulation | Inhibits AChE leading to increased acetylcholine levels | Not specified |
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics, with potential for good bioavailability. Further investigations are needed to assess metabolism and excretion pathways.
Q & A
Basic: What synthetic methodologies are recommended for the preparation of N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
Thiazole Ring Formation : React 4-(aminomethyl)thiazole-2-amine with a ketone or aldehyde under acidic conditions (e.g., HCl/EtOH) to form the thiazole core. This mirrors methods used for analogous 2-aminothiazoles, where thiourea derivatives are condensed with α-haloketones .
Amide Coupling : Introduce the butanamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF. Purification via recrystallization (e.g., methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .
Validation : Confirm purity using HPLC (>95%) and structural integrity via H/C NMR.
Basic: What spectroscopic and computational tools are essential for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identify key functional groups (e.g., NH stretch ~3300 cm, C=O stretch ~1650 cm) .
- NMR : Use H NMR to resolve thiazole protons (δ 6.5–7.5 ppm) and the aminomethyl group (δ 3.0–4.0 ppm). C NMR confirms the amide carbonyl (δ ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (CHNOS: calc. 214.0748, observed 214.0752).
- X-ray Crystallography : For unambiguous structure determination, use SHELX for refinement. Data collection at 100 K with synchrotron radiation improves resolution .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
Modify Substituents :
- Vary the butanamide chain length (e.g., propanamide vs. pentanamide) to assess hydrophobicity effects.
- Introduce electron-withdrawing groups (e.g., -NO, -CF) to the thiazole ring to enhance electrophilic interactions .
Biological Assays :
- Test derivatives against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorescence-based assays.
- Compare IC values in cell lines (e.g., MCF-7 for anticancer activity) to identify potency trends .
Key Reference : Analogous 2-aminothiazoles showed enhanced antibacterial activity with para-substituted aryl groups .
Advanced: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
Assay Variability : Standardize protocols (e.g., fixed incubation time, cell density) to minimize discrepancies. For example, conflicting IC values in cytotoxicity assays may arise from differences in serum concentration (e.g., 5% vs. 10% FBS) .
Mechanistic Profiling : Use orthogonal assays (e.g., Western blotting for protein expression alongside cell viability assays) to confirm target engagement.
Data Normalization : Report activities relative to positive controls (e.g., doxorubicin for anticancer studies) to enable cross-study comparisons .
Advanced: What crystallographic strategies are recommended for resolving structural ambiguities?
Methodological Answer:
Data Collection : Use a single crystal (<0.2 mm) on a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
Structure Solution : Employ direct methods (SHELXT) for phase estimation, followed by full-matrix least-squares refinement (SHELXL). Address disorder in the butanamide chain using PART instructions .
Validation : Check R (<0.05) and goodness-of-fit (~1.05). Deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .
Advanced: What in vivo models are suitable for evaluating therapeutic potential?
Methodological Answer:
Pharmacokinetics : Administer the compound intravenously (5 mg/kg) in Sprague-Dawley rats. Collect plasma at intervals (0–24 hr) for LC-MS/MS analysis to determine bioavailability .
Efficacy Models :
- Anticancer : Use xenograft models (e.g., HT-29 colon cancer in nude mice) with biweekly oral dosing (20 mg/kg). Measure tumor volume and weight loss over 4 weeks.
- Anti-inflammatory : Induce paw edema in rats with carrageenan and measure inhibition (%) vs. vehicle controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
